molecular formula C16H15N7OS2 B12120405 Acetic acid, ((1-phenyl-1H-tetrazol-5-yl)thio)-, 2-((phenylamino)thioxomethyl)hydrazide CAS No. 133506-48-6

Acetic acid, ((1-phenyl-1H-tetrazol-5-yl)thio)-, 2-((phenylamino)thioxomethyl)hydrazide

Cat. No.: B12120405
CAS No.: 133506-48-6
M. Wt: 385.5 g/mol
InChI Key: OHHPJYUCHORKST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, ((1-phenyl-1H-tetrazol-5-yl)thio)-, 2-((phenylamino)thioxomethyl)hydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a phenyl group, a tetrazole ring, and a thioacetic acid moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((1-phenyl-1H-tetrazol-5-yl)thio)-, 2-((phenylamino)thioxomethyl)hydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrazole ring, the introduction of the thioacetic acid group, and the coupling with the phenylamino thioxomethyl hydrazide moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((1-phenyl-1H-tetrazol-5-yl)thio)-, 2-((phenylamino)thioxomethyl)hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups, which may have distinct chemical and physical properties.

Scientific Research Applications

Acetic acid, ((1-phenyl-1H-tetrazol-5-yl)thio)-, 2-((phenylamino)thioxomethyl)hydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of acetic acid, ((1-phenyl-1H-tetrazol-5-yl)thio)-, 2-((phenylamino)thioxomethyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrazole derivatives and thioacetic acid analogs, such as:

  • Acetic acid, [(1-phenyl-1H-tetrazol-5-yl)thio]-, methyl ester
  • [(1-Phenyl-1H-tetrazol-5-yl)thio]acetic acid

Uniqueness

What sets acetic acid, ((1-phenyl-1H-tetrazol-5-yl)thio)-, 2-((phenylamino)thioxomethyl)hydrazide apart is its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its specific structure allows for targeted interactions in various chemical and biological systems, making it a valuable compound for research and development.

Biological Activity

Acetic acid, ((1-phenyl-1H-tetrazol-5-yl)thio)-, 2-((phenylamino)thioxomethyl)hydrazide, is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its anticholinesterase activity, cytotoxic properties, and other relevant biological interactions.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process. The initial steps often include the reaction of 1-phenyl-1H-tetrazole-5-thiol with various acylating agents, followed by hydrazine derivatives to yield the desired hydrazide structure. Characterization is carried out using techniques such as IR spectroscopy, NMR (both 1H^{1}\text{H} and 13C^{13}\text{C}), and elemental analysis to confirm the structure and purity of the synthesized compounds .

Anticholinesterase Activity

Recent studies have highlighted the anticholinesterase activity of tetrazole derivatives, including those related to acetic acid derivatives. For instance, compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's. Specifically, certain derivatives exhibited IC50_{50} values in the low micromolar range (e.g., 6.43 μM for HT-29 cancer cells), indicating significant enzyme inhibition .

Cytotoxicity

The cytotoxic effects of these compounds have been evaluated against various cell lines using the MTT assay. For example, compounds derived from tetrazole structures demonstrated selective cytotoxicity against NIH/3T3 mouse embryonic fibroblast cells with low toxicity profiles. Compounds 14, 15, and 18 showed the highest inhibitory activities while maintaining lower cytotoxicity levels compared to other tested derivatives .

Antioxidant Properties

In addition to enzyme inhibition and cytotoxicity, antioxidant activities have been assessed using DPPH radical scavenging assays. Compounds synthesized from tetrazole derivatives were found to exhibit notable antioxidant properties, which could contribute to their therapeutic potential in oxidative stress-related conditions .

Case Study 1: Inhibition Studies

A study focused on a series of new tetrazole derivatives demonstrated that modifications in the substituents significantly affected their biological activities. The introduction of electron-withdrawing groups enhanced AChE inhibitory activity compared to electron-donating groups. This structure-activity relationship provides insights into designing more potent inhibitors for therapeutic applications .

Case Study 2: Cytotoxicity Evaluation

Another investigation assessed the cytotoxic effects of several tetrazole-based hydrazides on human cancer cell lines. The results indicated that some derivatives exhibited IC50_{50} values comparable to established chemotherapeutics like Doxorubicin. This suggests that these compounds could serve as leads for developing new anticancer agents .

Summary of Biological Activities

Activity IC50_{50} Cell Line/Enzyme Reference
AChE Inhibition6.43 μMHT-29
BuChE Inhibition9.83 μMPC-3
CytotoxicityVaries (low μM range)NIH/3T3
Antioxidant ActivityDPPH scavengingVarious

Properties

CAS No.

133506-48-6

Molecular Formula

C16H15N7OS2

Molecular Weight

385.5 g/mol

IUPAC Name

1-phenyl-3-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiourea

InChI

InChI=1S/C16H15N7OS2/c24-14(18-19-15(25)17-12-7-3-1-4-8-12)11-26-16-20-21-22-23(16)13-9-5-2-6-10-13/h1-10H,11H2,(H,18,24)(H2,17,19,25)

InChI Key

OHHPJYUCHORKST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC(=O)CSC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.